molecular formula C8H15N3O2 B3229172 4-(N-methylglycyl)piperazine-1-carbaldehyde CAS No. 1282097-55-5

4-(N-methylglycyl)piperazine-1-carbaldehyde

Cat. No.: B3229172
CAS No.: 1282097-55-5
M. Wt: 185.22
InChI Key: NMXJXPZISXPVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Piperazine (B1678402) Derivatives in Chemical Synthesis

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has a rich history in chemical and medicinal science. ijrrjournal.com Initially named for its structural similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant, piperazine itself is not derived from this natural source. ijrrjournal.comwikipedia.org Its journey into prominence began in the early 20th century when it was introduced as an anthelmintic agent to combat parasitic infections. wikipedia.org The mode of action was found to involve the paralysis of parasites, allowing the host to expel them, a mechanism mediated by its effects on GABA receptors. wikipedia.org

In contemporary science, the significance of piperazine has expanded dramatically. It is now recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs. rsc.orgmdpi.comtandfonline.com Piperazine derivatives are integral to a vast array of therapeutic areas, including:

Antipsychotics (e.g., Ziprasidone) rsc.org

Antidepressants (e.g., Amoxapine) rsc.orgresearchgate.net

Antihistamines (e.g., Cyclizine) rsc.org

Antibiotics (e.g., Ciprofloxacin) rsc.org

Anticancer agents (e.g., Imatinib) mdpi.comnih.gov

Antiviral and Antimalarial drugs mdpi.comresearchgate.net

Beyond medicine, piperazine derivatives are used in the synthesis of polymers and as ligands in the formation of metal-organic frameworks (MOFs) and coordination complexes. rsc.org This broad utility stems from the unique structural and chemical properties that the piperazine ring imparts to a molecule.

Strategic Role of Substituted Piperazines as Core Scaffolds in Molecular Design

The strategic importance of the piperazine ring in molecular design lies in its combination of a rigid core structure with versatile points for chemical modification. nbinno.com This duality allows medicinal chemists to systematically alter a molecule's properties to optimize its biological activity and pharmacokinetic profile.

Key features contributing to its strategic role include:

Dual-Site Functionality : The two nitrogen atoms (N1 and N4) provide distinct sites for substitution. This enables the introduction of two different functional groups, creating a molecular scaffold that can interact with multiple points on a biological target or link different pharmacophoric elements. researchgate.netnih.gov

Physicochemical Properties : The nitrogen atoms influence the molecule's basicity (pKa) and polarity. This often leads to improved aqueous solubility and bioavailability, crucial characteristics for drug candidates. tandfonline.com

Conformational Rigidity : The ring structure, which typically adopts a chair conformation, provides a degree of conformational constraint. This helps to position substituents in a defined spatial arrangement, which can be critical for high-affinity binding to a biological target. nih.gov

Synthetic Accessibility : A wide variety of synthetic methods exist for the preparation and functionalization of piperazines, making them readily accessible building blocks for complex molecular architectures. nih.govorganic-chemistry.org

Despite its widespread use, the structural diversity of piperazines in medicinal chemistry has historically been limited, with approximately 80% of piperazine-containing drugs featuring substituents only at the nitrogen positions. mdpi.comdoaj.org However, recent advances in C-H functionalization are beginning to unlock the potential of substitution on the carbon atoms of the ring, promising a new wave of structural diversity. mdpi.com

FeatureDescriptionImplication in Molecular Design
Structure Six-membered ring with two opposing nitrogen atoms. ijrrjournal.comProvides a rigid, predictable scaffold.
Substitution Two distinct nitrogen atoms (N1, N4) for functionalization. nih.govAllows for modular synthesis and fine-tuning of properties.
Properties Influences basicity, polarity, and solubility. tandfonline.comCan improve pharmacokinetic profiles (e.g., bioavailability).
Bioactivity Core component of drugs across many therapeutic areas. rsc.orgwisdomlib.orgRecognized as a "privileged structure" for interacting with biological targets.

Fundamental Contributions of N-Methylglycyl and Formyl Functionalities in Synthetic Chemistry

The compound "4-(N-methylglycyl)piperazine-1-carbaldehyde" is characterized by two key functional groups attached to the piperazine core: an N-methylglycyl group and a formyl group. Each contributes significantly to the molecule's potential reactivity and synthetic utility.

N-Methylglycyl Group: The N-methylglycyl moiety is a derivative of N-methylglycine (also known as sarcosine). This N-substituted amino acid serves as a versatile building block in organic synthesis. It is particularly useful in the construction of N-heterocyclic frameworks through reactions such as 1,3-dipolar cycloadditions, where it can generate azomethine ylides. researchgate.net The presence of the amide bond within the N-methylglycyl group is one of the most important functional groups in pharmaceuticals and natural products, formed by coupling a carboxylic acid and an amine. nih.gov This linkage is central to the structure of peptides and numerous synthetic molecules.

Formyl Group: The formyl group (-CHO), the functional group of an aldehyde, is a cornerstone of synthetic chemistry due to its high reactivity and versatility. fiveable.me Its key chemical properties include:

Electrophilicity : The carbonyl carbon has a partial positive charge, making it highly susceptible to attack by nucleophiles. fiveable.me

Transformability : The formyl group is a versatile precursor that can be easily converted into other functional groups. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an amine via reductive amination.

Carbon-Carbon Bond Formation : Aldehydes are critical substrates for fundamental C-C bond-forming reactions, such as the Wittig reaction (to form alkenes) and the aldol (B89426) reaction.

Formylation, the process of adding a formyl group, is a widely used transformation in organic synthesis, with various reagents developed to functionalize aromatic rings, amines, and alcohols. britannica.comwikipedia.org

Functional GroupKey FeatureRole in Synthesis
N-Methylglycyl N-substituted amino acid amideBuilding block for N-heterocycles; introduces a stable amide linkage. researchgate.netnih.gov
Formyl (-CHO) Reactive carbonyl groupElectrophilic center for nucleophilic attack; precursor for alcohols, carboxylic acids, and amines; key reactant in C-C bond formation. fiveable.me

Overview of Research Trajectories for Complex Amide-Carbaldehyde Hybrids

Molecules that contain both an amide and a carbaldehyde functionality, such as this compound, represent an interesting class of chemical hybrids. The synthesis of such compounds presents a challenge in chemoselectivity, as reagents intended to react with the aldehyde could potentially affect the amide, and vice versa.

Research in this area often focuses on developing synthetic methods that allow for the selective manipulation of one group in the presence of the other. For instance, the dehydrogenative coupling of alcohols and amines to form amides often proceeds through an aldehyde intermediate. acs.org Understanding and controlling these reaction pathways is crucial for the synthesis of complex molecules.

The study of peptide-polyketide hybrids is a significant research trajectory where both amide and carbonyl functionalities are central. acs.org These natural products often possess potent biological activities, and their total synthesis requires sophisticated strategies to manage the multiple reactive sites. acs.org The development of protecting groups, which act as temporary chemical disguises, is essential for masking one functional group while another is being modified. youtube.com For example, an aldehyde might be protected as an acetal (B89532) while reactions are performed on the amide portion of the molecule. youtube.com The continued development of selective catalysts and reaction conditions is a key goal for chemists working to synthesize these complex and potentially valuable hybrid molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)acetyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-9-6-8(13)11-4-2-10(7-12)3-5-11/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXJXPZISXPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Derivatization Strategies

Reactivity Profiling of the Carbaldehyde Moiety

The carbaldehyde (or formyl) group attached to the N1 position of the piperazine (B1678402) ring is an electrophilic center, making it susceptible to a wide range of chemical transformations. Its reactivity is somewhat modulated by the electron-donating character of the adjacent nitrogen atom, though it largely participates in typical aldehyde reactions.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the carbaldehyde is electrophilic and readily undergoes attack by various nucleophiles. Condensation reactions, which involve the addition of a nucleophile followed by the elimination of a water molecule, are particularly common. A prime example is the reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of diverse piperazine derivatives.

Other significant nucleophilic additions include the formation of acetals and cyanohydrins. The Wittig reaction provides a pathway to convert the aldehyde into an alkene, offering a route for carbon-chain extension.

Table 1: Nucleophilic Addition and Condensation Reactions at the Carbaldehyde Moiety
Reaction TypeReagent(s)Product ClassKey Transformation
Schiff Base FormationPrimary Amine (R-NH₂)ImineC=O → C=N-R
Acetal (B89532) FormationAlcohol (R-OH), Acid CatalystAcetalC=O → C(OR)₂
Cyanohydrin FormationHCN or NaCN/H⁺CyanohydrinC=O → C(OH)CN
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneC=O → C=CHR
Grignard ReactionGrignard Reagent (R-MgBr)Secondary AlcoholC=O → CH(OH)R

Reductive and Oxidative Transformations

The aldehyde functional group exists in an intermediate oxidation state, allowing for both reduction to a primary alcohol and oxidation to a carboxylic acid. These transformations are fundamental for modifying the electronic and steric properties at this position.

Reduction: The carbaldehyde can be readily reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more potent reagents like lithium aluminum hydride (LiAlH₄). This conversion introduces a hydrogen-bond donating group and increases the flexibility of the substituent.

Oxidation: Treatment with common oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Tollens' reagent, converts the aldehyde into a carboxylic acid. This introduces an acidic moiety, significantly altering the compound's physicochemical properties. The resulting piperazine-1-carboxylic acid derivative can then be used in further coupling reactions, such as amide bond formation. researchgate.netfigshare.com

Table 2: Redox Reactions of the Carbaldehyde Group
TransformationReagent(s)Product Functional GroupChange in Oxidation State
ReductionNaBH₄, LiAlH₄Primary Alcohol (-CH₂OH)Decrease
OxidationKMnO₄, Ag(NH₃)₂⁺ (Tollens')Carboxylic Acid (-COOH)Increase

Comprehensive Analysis of Piperazine Ring Reactivity

The piperazine ring contains two nitrogen atoms with differing reactivity profiles due to their distinct chemical environments. The N1 nitrogen is part of a tertiary amide (a formamide), while the N4 nitrogen is a tertiary amine linked to the N-methylglycyl group.

Electrophilic and Nucleophilic Substitutions on Ring Nitrogens

The lone pair of electrons on the N4 nitrogen is significantly more available for reaction than the lone pair on the N1 nitrogen, which is delocalized by resonance with the adjacent carbonyl group of the carbaldehyde. nih.gov Consequently, the N4 atom is the primary site for electrophilic attack.

Electrophilic Substitution: The N4-amine can act as a nucleophile, reacting with various electrophiles. Common transformations include:

Alkylation: Reaction with alkyl halides (R-X) to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to introduce another acyl group.

Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperazine derivatives. organic-chemistry.orgresearchgate.net

The piperazine moiety as a whole can also be introduced into other molecules by acting as a dinucleophile, though in the target compound, the N1 position is already functionalized. The N4 nitrogen, however, can participate as a nucleophile in aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic rings.

Ring Expansion and Contraction Strategies

Modification of the core piperazine ring structure via expansion or contraction is a complex synthetic challenge that typically involves multi-step sequences rather than a direct transformation of the substituted heterocycle.

Ring Expansion: Strategies for expanding the piperazine ring to larger diazacycles (e.g., homopiperazine) are known in synthetic chemistry but are not straightforward from a pre-functionalized piperazine. nih.govresearchgate.net Such transformations often involve ring-opening followed by cyclization with a new building block. For instance, cleavage of a C-N bond within the piperazine ring, followed by the introduction of a one-carbon unit and subsequent recyclization, could theoretically lead to a seven-membered ring.

Ring Contraction: Ring contraction of saturated heterocycles like piperazine is also a synthetically demanding process. nih.gov Photochemically mediated methods have been reported for related piperidine (B6355638) systems, often involving a Norrish-type reaction of an adjacent carbonyl group to induce C-N bond fragmentation, followed by an intramolecular Mannich reaction to form a new, smaller ring. nih.gov Applying such a strategy to 4-(N-methylglycyl)piperazine-1-carbaldehyde would require extensive synthetic modifications to install the necessary photoactive groups. Other rearrangement reactions, such as the Wolff or Curtius rearrangement on suitably derivatized ring carbons, represent theoretical pathways for contraction. bohrium.com

Chemical Modifications of the N-Methylglycyl Amide Linkage

The amide bond of the N-methylglycyl side chain is a robust functional group but can be chemically altered under specific conditions. Its presence offers opportunities for hydrolysis, reduction, or more complex modifications.

Hydrolysis: The amide linkage is stable under most conditions but can be cleaved by hydrolysis under strong acidic or basic conditions, typically requiring elevated temperatures. This reaction would break the molecule into piperazine-1-carbaldehyde and N-methylglycine (sarcosine).

Reduction: A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-). This transformation converts the N-methylglycyl substituent into an N-(2-(methylamino)ethyl) group, fundamentally changing the nature of the side chain from a neutral amide to a more flexible and basic secondary amine.

N-Alkylation and Acylation at the Glycyl Nitrogen

The secondary amine within the N-methylglycyl moiety is a prime target for N-alkylation and N-acylation reactions. These transformations can significantly impact the molecule's polarity, basicity, and steric profile.

N-Alkylation: The introduction of alkyl groups to the glycyl nitrogen can be achieved through various synthetic methods. Reductive amination represents a common approach, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct alkylation with alkyl halides can be employed, often in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. The choice of alkylating agent allows for the incorporation of a wide array of substituents, from simple alkyl chains to more complex cyclic and functionalized moieties. nih.gov

N-Acylation: Acylation of the glycyl nitrogen introduces an amide bond, which can alter the electronic properties and hydrogen bonding capacity of the molecule. This transformation is typically accomplished using acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives can exhibit modified conformational preferences and receptor interaction profiles.

Table 1: Illustrative N-Alkylation and Acylation Reactions at the Glycyl Nitrogen

Reaction Type Reagents and Conditions Expected Product
N-Alkylation (Reductive Amination) Acetaldehyde, Sodium triacetoxyborohydride 4-(N-ethyl-N-methylglycyl)piperazine-1-carbaldehyde
N-Alkylation (Direct) Benzyl bromide, Diisopropylethylamine 4-(N-benzyl-N-methylglycyl)piperazine-1-carbaldehyde

Alterations of the Amino Acid Side Chain and Carboxyl Functionality

While the parent compound is derived from glycine, which lacks a side chain, the conceptual framework of amino acid modification can be applied. Synthetic strategies can introduce functionality at the α-carbon of the glycyl unit. Furthermore, although the compound does not possess a free carboxyl group, derivatization of a precursor containing a carboxylate which is then converted to the piperazine amide can be considered.

Modifications to the amino acid backbone could involve reactions such as α-alkylation. nih.gov This would entail the generation of an enolate at the α-carbon, followed by reaction with an electrophile. Such modifications would introduce a chiral center and significantly alter the molecule's three-dimensional structure.

In a broader synthetic context, starting from a precursor with a protected carboxyl group, a variety of transformations could be envisioned. These include reduction to an alcohol, conversion to an ester, or amidation with different amines. These alterations would fundamentally change the nature of the C-terminus of the amino acid portion of the molecule.

Table 2: Potential Modifications of the Amino Acid Backbone

Modification Type Conceptual Reagents and Conditions Potential Product Structure
α-Alkylation Lithium diisopropylamide, Methyl iodide Introduction of a methyl group at the α-carbon
Carboxyl Group Reduction (from precursor) Lithium aluminum hydride Conversion of a precursor's carboxyl group to a primary alcohol

Regioselectivity and Chemoselectivity in Complex Derivatizations

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity during derivatization. The molecule contains a secondary amine, a tertiary amine, and an aldehyde, each with distinct reactivity.

Regioselectivity: In reactions such as alkylation, the secondary amine of the glycyl unit is generally more reactive than the tertiary amine of the piperazine ring. This difference in reactivity allows for selective modification at the glycyl nitrogen under controlled conditions. However, forcing conditions could lead to quaternization of the piperazine nitrogen.

Chemoselectivity: The formyl group is susceptible to nucleophilic attack and can participate in reactions such as reductive amination or the formation of imines. When designing a synthetic sequence, the reactivity of the aldehyde must be managed to avoid undesired side reactions. For instance, if an N-alkylation of the glycyl moiety is desired using an alkyl halide, the aldehyde may need to be protected, for example, as an acetal, to prevent its interference. Conversely, the aldehyde can be the intended site of reaction, with the amine functionalities remaining unreacted under specific conditions. The choice of reagents and reaction conditions is paramount in directing the transformation to the desired functional group. For instance, reductive amination conditions can be optimized to favor reaction at the aldehyde over the secondary amine, or vice-versa, depending on the specific substrates and reagents used.

The strategic use of protecting groups is a key strategy to achieve chemoselectivity in the derivatization of polyfunctional molecules like this compound. By temporarily blocking one reactive site, another can be modified selectively. Subsequent deprotection then reveals the originally blocked functional group for further transformation.

Computational and Theoretical Investigations of Molecular Architecture

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 4-(N-methylglycyl)piperazine-1-carbaldehyde, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, reactivity, and the nature of its intramolecular interactions. jksus.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the amide group. The LUMO, conversely, would likely be distributed over the electron-deficient carbaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

OrbitalDescriptionPredicted Localization
HOMO Highest Occupied Molecular OrbitalNitrogen atoms of the piperazine ring, oxygen of the amide
LUMO Lowest Unoccupied Molecular OrbitalCarbaldehyde group
Energy Gap ELUMO - EHOMOIndicator of chemical reactivity and stability

This table is interactive. Click on the orbital names for more detailed information.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are prone to electrostatic interactions. In the MEP map of this compound, negative potential (red and yellow areas) would be concentrated around the electronegative oxygen atoms of the carbaldehyde and amide groups, as well as the nitrogen atoms, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue areas) would be found around the hydrogen atoms, particularly those attached to the piperazine ring and the methyl group, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential for understanding its dynamic behavior and how it might adapt its shape to fit into a biological target.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. nih.gov These methods can predict the most stable conformations and the energy barriers between them. For this compound, MD simulations can reveal how the molecule behaves in a simulated physiological environment, providing insights into its flexibility and the preferred orientations of its substituent groups. nih.gov These simulations can highlight the dynamic nature of the piperazine ring and the rotational freedom of the N-methylglycyl and carbaldehyde moieties.

The piperazine ring is not static; it undergoes rapid conformational changes, primarily through chair-to-chair interconversion. This process involves passing through higher-energy twist-boat conformations. The substituents on the piperazine ring of this compound will influence the energetics of this inversion. The presence of the N-methylglycyl and carbaldehyde groups can introduce steric hindrance that affects the rate and equilibrium of the ring's puckering dynamics. nih.gov Dynamic NMR studies on similar N,N'-substituted piperazines have shown that these conformational changes can be observed and their activation energies calculated. nih.gov The specific dynamics of the piperazine ring in this compound will play a significant role in how it presents its functional groups for interaction with a target. rsc.org

Advanced Docking Studies for Ligand-Target Interactions (Principles and computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govrsc.org This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is often taken into account, allowing it to adapt its shape to the binding site. A scoring function is then used to evaluate the binding affinity of different poses, predicting the most stable binding mode. These scoring functions typically consider factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The results of docking studies can guide the design of more potent and selective analogs. researchgate.net For piperazine-based compounds, docking studies have been instrumental in identifying key interactions with various enzymes and receptors. nih.govnih.govrsc.org

Computational MethodApplication to this compound
Quantum Chemical Calculations Determination of electronic properties, reactivity, and charge distribution.
Molecular Mechanics/Dynamics Exploration of conformational space and dynamic behavior in solution.
Molecular Docking Prediction of binding modes and affinities with biological targets.

This table provides a summary of the computational approaches discussed.

Based on a comprehensive search of available scientific literature, there is currently no specific research published regarding the computational and theoretical investigations of the chemical compound “this compound”. Therefore, it is not possible to provide an article with detailed research findings on the Quantitative Structure-Activity Relationship (QSAR), Theoretical Structure-Activity Relationship (SAR), or its reaction mechanism elucidation through computational chemistry.

While the methodologies outlined in the requested article—such as QSAR and computational chemistry—are standard approaches for studying the properties and activities of chemical compounds, including various piperazine derivatives, their specific application to "this compound" has not been documented in the accessible scientific domain.

Consequently, the generation of a scientifically accurate article adhering to the provided outline and focusing solely on "this compound" cannot be fulfilled at this time due to the absence of the necessary foundational research data. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and reliance on published research findings.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques probe the molecular structure by examining the interaction of the compound with electromagnetic radiation. These methods provide detailed information on the atomic composition, connectivity, and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For "4-(N-methylglycyl)piperazine-1-carbaldehyde," a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.

¹H NMR: This experiment identifies the different chemical environments of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aldehyde proton (CHO), the four pairs of methylene (B1212753) protons on the piperazine (B1678402) ring, the methylene protons of the glycyl unit (-CO-CH₂-N-), and the terminal N-methyl protons (-N-CH₃). The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent proton-proton couplings. Due to the restricted rotation around the amide bond, some piperazine signals may appear as broadened peaks or multiple distinct resonances at room temperature. researchgate.netnih.gov

¹³C NMR: This technique maps the carbon skeleton of the molecule. Distinct signals are anticipated for the aldehyde carbonyl, the amide carbonyl, the five unique carbon atoms of the piperazine and glycyl moieties, and the N-methyl carbon.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is critical for connecting the molecular fragments, for example, by showing a correlation between the aldehyde proton and the piperazine ring carbons, or between the glycyl methylene protons and the amide carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values in ppm relative to TMS.

Assignment Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Key HMBC Correlations
AldehydeCHO~8.1 (singlet)~161H on C2/C6 of piperazine
AmideC=O-~169H on C3/C5 of piperazine, Glycyl-CH₂
Piperazine Ring-CH₂-N(CHO)~3.6 (triplet)~44Aldehyde-H
Piperazine Ring-CH₂-N(Glycyl)~2.6 (triplet)~52Glycyl-CH₂
Glycyl Group-CO-CH₂-N~3.2 (singlet)~58Amide C=O, N-Methyl H
N-Methyl Group-N-CH₃~2.4 (singlet)~42Glycyl-CH₂

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. nih.gov Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the mass of the molecular ion can be measured with very high precision (typically < 5 ppm error). mdpi.com

For "this compound" (Molecular Formula: C₈H₁₅N₃O₂), the calculated monoisotopic mass is 185.1164 Da. HRMS analysis would seek to find an ion corresponding to the protonated molecule [M+H]⁺ at m/z 186.1242. Observation of this ion with high mass accuracy provides strong evidence for the correct molecular formula. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which often involve characteristic losses of the substituents from the piperazine ring, providing additional structural confirmation. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by strong absorption bands from its two carbonyl groups. The aldehyde C=O stretch is expected to appear at a higher frequency (around 1700-1725 cm⁻¹) than the amide C=O stretch (around 1650-1680 cm⁻¹). libretexts.orgpg.edu.pllibretexts.org The presence of the aldehyde is further confirmed by two characteristic, weaker C-H stretching bands around 2720 and 2820 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: While IR is strong for polar bonds like carbonyls, Raman spectroscopy is often more sensitive to symmetric, less polar bonds. It would provide complementary information and could be useful for observing the vibrations of the piperazine ring skeleton.

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
AldehydeC-H Stretch~2820 and ~2720Weak to Medium
Aliphatic GroupsC-H Stretch2850 - 3000Medium to Strong
AldehydeC=O Stretch1700 - 1725Strong
Tertiary AmideC=O Stretch1650 - 1680Strong
Methylene GroupsC-H Bend (Scissoring)~1465Medium
Amine/AmideC-N Stretch1000 - 1350Medium

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatography is the primary means of purifying the target compound and assessing its purity level, which is critical for any subsequent research application.

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of non-volatile organic compounds. Due to the polar nature of the piperazine moiety, "this compound" can be challenging to analyze using traditional reversed-phase (e.g., C18) columns, where it may exhibit poor retention and elute with the solvent front. researchgate.net

Advanced method development would explore several avenues:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for highly polar compounds.

Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve the retention of basic compounds like piperazines on C18 columns.

Alternative Stationary Phases: Phenyl-hexyl or embedded polar group (PEG) columns could offer different selectivity.

Detection: The compound lacks a strong UV chromophore. Therefore, detection would likely rely on a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, ideally, Mass Spectrometry (LC-MS), which provides both purity information and mass confirmation of the peak. sielc.com

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. Given its molecular weight and multiple polar functional groups, "this compound" is expected to have low volatility and may be prone to thermal degradation in a hot GC injection port. Therefore, GC is not the ideal technique for analyzing the final product's purity.

However, GC can be an invaluable tool for in-process control during the synthesis. For example, it could be used to monitor the consumption of a more volatile starting material (e.g., a precursor to the N-methylglycyl sidechain) or to detect the presence of volatile byproducts, thereby helping to determine the reaction's endpoint. google.com Analysis of piperazine and its simpler, more volatile derivatives by GC has been well-established. figshare.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound such as this compound, this methodology would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring. While specific crystallographic data for this compound is not publicly available, analysis of related piperazine derivatives provides significant insight into the structural features that can be expected.

Studies on various piperazine compounds have consistently shown that the piperazine ring typically adopts a stable chair conformation. researchgate.netwikipedia.org This conformation minimizes steric strain and is a fundamental structural characteristic of the piperazine core. In the solid state, the specific orientation of the substituents—the N-methylglycyl group at the N4 position and the carbaldehyde group at the N1 position—would be precisely determined.

For instance, in the crystal structure of a related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the aldehyde group is observed to be twisted relative to the aromatic ring system due to the steric bulk of the adjacent piperazine moiety. nih.gov A similar effect would be anticipated for this compound, where the spatial arrangement between the carbaldehyde group and the piperazine ring would be influenced by steric and electronic factors. Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. The N-H group of the glycyl moiety and the carbonyl oxygen of the carbaldehyde could act as hydrogen bond donors and acceptors, respectively, influencing the compound's solid-state architecture.

The table below presents example crystallographic data for a substituted piperazine-carbaldehyde derivative, illustrating the type of detailed structural information obtained from a single-crystal X-ray diffraction experiment. nih.gov

Table 1: Example Crystal Data and Structure Refinement Parameters for a Piperazine Derivative nih.gov

Parameter Value
Empirical Formula C₁₅H₁₇N₃O
Formula Weight 255.32
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.3282 (4)
b (Å) 5.8935 (2)
c (Å) 18.9202 (7)
β (°) 103.591 (2)
Volume (ų) 1336.18 (8)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.270

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The parent structure of this compound is achiral as it lacks a stereocenter. However, chirality can be introduced into the molecule, for example, by substitution at one of the carbon atoms on the piperazine ring. nih.gov If a chiral version of the compound were synthesized, assessing its enantiomeric purity would be critical, particularly for applications in pharmacology where stereoisomers can exhibit different biological activities. nih.gov

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining enantiomeric excess (ee). The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the two enantiomers. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns, have proven effective for the separation of a wide range of chiral compounds, including piperazine derivatives.

For the chiral analysis of a substituted this compound, a method would be developed by screening various chiral columns and mobile phase compositions. The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). The addition of a small amount of an amine, like diethylamine (DEA), can be essential for improving peak shape and resolution for basic compounds like piperazines.

The results of the analysis would be presented in a chromatogram, showing two distinct peaks corresponding to the two enantiomers. The enantiomeric excess can be calculated from the integrated areas of these peaks.

Table 2: Example HPLC Method for Chiral Purity Analysis of a Piperazine Derivative

Parameter Condition
HPLC System Standard Analytical HPLC with UV Detector
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Result Baseline separation of R- and S-enantiomers

Other techniques such as Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be employed and may offer advantages in terms of speed and reduced solvent consumption. nih.gov Ultimately, the goal of chiral analysis is to quantify the presence of each enantiomer, ensuring the stereochemical integrity of the synthesized compound.

Applications in Advanced Synthetic Intermediate Design and Probe Development

Role as a Versatile Intermediate in the Construction of Complex Heterocyclic Systems

The chemical architecture of 4-(N-methylglycyl)piperazine-1-carbaldehyde makes it an exemplary starting material for the synthesis of diverse and complex heterocyclic frameworks. The aldehyde group is a key functional handle, readily participating in a wide array of classical and modern organic reactions. For instance, it can undergo condensation reactions with various dinucleophiles to construct new rings.

One common approach involves the reaction of the carbaldehyde with compounds containing adjacent amine, thiol, or hydroxyl groups to forge important heterocyclic cores such as imidazoles, thiazoles, and oxazoles. Furthermore, multicomponent reactions, which involve the simultaneous combination of three or more reactants, can leverage the aldehyde functionality to rapidly build molecular complexity. This approach is highly efficient for generating libraries of novel heterocyclic compounds from a single, versatile precursor beilstein-journals.org. The piperazine (B1678402) ring itself, along with the N-methylglycyl side chain, can be further functionalized, allowing for the creation of intricate, polycyclic systems with tailored properties researchgate.net. The synthesis of quinoxaline (B1680401) and phenazine (B1670421) ring systems, for example, can be achieved by the annulation of benzene (B151609) rings onto pre-existing heterocyclic frameworks, a strategy where an aldehyde-bearing precursor is essential beilstein-journals.org.

Design Principles for Ligand Scaffolds Based on the Piperazine-Carbaldehyde Core

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govrsc.org This is due to its favorable physicochemical properties, including good water solubility and basicity, as well as its ability to adopt specific conformations that facilitate binding to biological targets. nih.govresearchgate.net The this compound core combines this privileged scaffold with functional groups that are ideal for creating focused libraries of potential ligands.

The design principles for ligands based on this core involve several key considerations:

Vectorial Diversity: The two distinct functional groups—the carbaldehyde at the 1-position and the N-methylglycyl group at the 4-position—allow for directional and independent chemical modifications. This enables the systematic exploration of the chemical space around the central scaffold.

Conformational Control: The piperazine ring typically exists in a chair conformation, which positions its substituents in defined spatial orientations. Modifications to the N-methylglycyl side chain can influence this conformation, allowing for fine-tuning of the ligand's three-dimensional shape to optimize target binding.

Modulation of Physicochemical Properties: The inherent basicity of the piperazine nitrogens can be modulated through substitution. The N-methylglycyl side chain adds a peptide-like character, which can be exploited to enhance interactions with biological macromolecules. The carbaldehyde can be converted into a variety of functional groups to alter properties such as polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

Rational drug design relies on a deep understanding of the biological target and the design of molecules that can interact with it in a specific and predictable manner. nih.govmdpi.com The this compound scaffold is exceptionally well-suited for the rational design of chemical libraries aimed at specific target classes, such as kinases, proteases, or G-protein coupled receptors.

The design process typically begins with a known pharmacophore or a computational model of the target's binding site. The piperazine core serves as a central hub from which different functional groups can be projected. The carbaldehyde can be derivatized through reactions like reductive amination, Wittig reactions, or additions of organometallic reagents to introduce a wide range of substituents. Simultaneously, the secondary amine of the N-methylglycyl group can be acylated, alkylated, or used in peptide couplings to build out the other side of the molecule. This systematic approach allows for the creation of a matrix of related compounds where each molecule represents a specific hypothesis about the structure-activity relationship (SAR). nih.gov

Table 1: Illustrative Example of a Rationally Designed Chemical Library from the Piperazine-Carbaldehyde Core This table is for illustrative purposes to demonstrate the principle of rational design.

Core Scaffold Modification at C1 (from Aldehyde) Modification at N4 (on Glycyl) Potential Target Class
Piperazine-Carbaldehyde Reductive amination with benzylamine Acylation with benzoic acid Kinase Inhibitors
Piperazine-Carbaldehyde Wittig reaction with a phosphonium (B103445) ylide Peptide coupling with L-leucine Protease Inhibitors

Combinatorial chemistry aims to rapidly produce large numbers of related compounds in parallel for high-throughput screening. mdpi.com The reactive handles on this compound make it an ideal substrate for such parallel synthesis efforts, both in solution and on solid phase. nih.govnih.gov For example, the aldehyde can be immobilized on a solid support, allowing for sequential reactions and purifications to be carried out efficiently.

Diversity-oriented synthesis (DOS) seeks to create libraries of structurally diverse and complex molecules, covering a broad range of chemical space. nih.govscispace.com Unlike target-focused libraries, DOS libraries are intended to yield novel probes for biological discovery. The piperazine-carbaldehyde core can be used in DOS strategies where different reaction pathways are employed to transform the starting material into a variety of distinct molecular skeletons. For instance, intramolecular reactions involving derivatives of both the aldehyde and the side chain could lead to the formation of bicyclic or spirocyclic systems, significantly increasing the structural diversity of the resulting library.

Development of Chemical Probes for Mechanistic Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. rsc.orgchemicalprobes.org The this compound scaffold can be elaborated into sophisticated chemical probes by incorporating three key features: a target-binding element, a reporter tag, and a photoreactive cross-linking group.

The design of such a probe would involve:

Modifying the core structure to create a high-affinity ligand for the protein of interest. This is guided by SAR data from initial screening libraries.

Attaching a reporter tag, such as a fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin), typically to the N-methylglycyl terminus. This allows for visualization or isolation of the target protein.

Incorporating a photoreactive group, like a diazirine or benzophenone, into the ligand structure. rsc.orgunimi.it Upon photoactivation, this group forms a covalent bond with the target protein, enabling its definitive identification.

These probes are invaluable tools for target validation, mechanism-of-action studies, and mapping protein-protein interaction networks. rsc.org

Precursor for Macrocyclic and Polymeric Structures

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of macrocycles and polymers. Macrocyclic compounds containing piperazine units are of significant interest for their unique host-guest chemistry and their ability to complex metal ions. nih.gov The synthesis of such macrocycles can be achieved through high-dilution reactions that favor intramolecular cyclization between two reactive ends of a longer chain derived from the monomer.

In polymer chemistry, the compound can be used to create functional polymers. For instance, polyaddition reactions involving the secondary amine of the glycyl unit and a bis-electrophile, or polymerization reactions involving the aldehyde group, can lead to the formation of novel polyamides or polyacetals. researchgate.net These piperazine-based polymers may possess interesting properties, such as stimuli-responsiveness or chelating abilities, making them suitable for applications in materials science and biomedicine. researchgate.net The aldehyde functionality can also be converted into other polymerizable groups, such as a vinyl group, to create polymers with pendant benzoxazine (B1645224) units that can undergo further thermal curing. rsc.org

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govspringernature.com The piperazine scaffold is a well-established element in peptidomimetic design because it can act as a constrained surrogate for a dipeptide unit or a reverse-turn conformation in a peptide backbone. nih.gov

The this compound molecule is particularly well-suited for this application.

The rigid piperazine ring system helps to pre-organize the attached functional groups into a specific three-dimensional arrangement, mimicking the secondary structure of a peptide.

The N-methylglycyl side chain directly incorporates an amino acid residue, providing a natural point for extension into a larger peptide-like sequence.

The carbaldehyde can be transformed into a functional group that mimics an amino acid side chain or serves as a reactive warhead for covalent inhibition of a target enzyme.

By serving as a scaffold, this compound allows for the precise spatial arrangement of pharmacophoric groups that are essential for interaction with a biological target, effectively mimicking the bioactive conformation of a natural peptide. nih.govspringernature.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzylamine
Benzoic acid
L-leucine
Dansyl chloride
Fluorescein
Biotin
Diazirine
Benzophenone
Quinoxaline

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Reactivity and Novel Transformative Pathways

Beyond the classical reactions of the aldehyde and secondary amine functionalities, future research can explore the unconventional reactivity of the 4-(N-methylglycyl)piperazine-1-carbaldehyde scaffold. Modern synthetic organic chemistry offers a toolkit for forging new molecular architectures through novel transformations.

A primary area of interest is the C–H functionalization of the piperazine (B1678402) ring. researchgate.net While many existing piperazine-containing drugs feature substitutions only at the nitrogen atoms, direct modification of the carbon backbone opens up new vectors for structural diversification. researchgate.net Methods such as photoredox catalysis could enable the direct arylation, alkylation, or vinylation of the C-H bonds on the piperazine ring under mild conditions. researchgate.netmdpi.com These approaches avoid the need for pre-functionalized starting materials and offer a more atom-economical route to novel derivatives. mdpi.com For instance, iridium-based or purely organic photoredox catalysts could be employed to generate radical intermediates that lead to C-C bond formation at positions previously considered unreactive. mdpi.comorganic-chemistry.org

Key Research Objectives:

Photoredox-Catalyzed C-H Functionalization: Investigating the use of visible-light photoredox catalysts to directly append alkyl or aryl groups to the piperazine ring of the title compound.

Radical-Based Transformations: Exploring radical-mediated cyclizations initiated from the N-methylglycyl side chain or the piperazine core to construct more rigid, polycyclic scaffolds.

Late-Stage Diversification: Applying these novel reactivity modes to complex molecules derived from this compound to rapidly generate analogues with diverse biological profiles.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex piperazine derivatives often involves multi-step sequences with protecting groups and the use of hazardous reagents. mdpi.com Future research must prioritize the development of sustainable and green synthetic routes to this compound and its analogues, aligning with the principles of modern, environmentally conscious chemistry. researchgate.net

Green chemistry strategies applicable to this scaffold include microwave-assisted synthesis, the use of green solvents (e.g., water, ethanol), multicomponent reactions in a single pot, and catalyst-free synthesis where possible. researchgate.net Photoredox catalysis, particularly with organic dyes, is an inherently greener method as it utilizes light as a traceless reagent and can often be performed under mild conditions, reducing energy consumption. mdpi.com Furthermore, transitioning syntheses from batch to continuous flow processes can improve safety, efficiency, and scalability while minimizing waste. mdpi.com

Below is a comparative table illustrating a hypothetical shift from a traditional to a green synthetic approach for a key synthetic step.

ParameterTraditional Approach (e.g., Protecting Group Chemistry)Green Chemistry Approach (e.g., One-Pot Reductive Amination)
Principle Multi-step synthesis involving protection, alkylation, deprotection.Convergent synthesis combining multiple steps into one operation.
Solvents Chlorinated solvents (e.g., Dichloromethane).Greener solvents (e.g., Ethanol, Methanol, or water). researchgate.net
Reagents Stoichiometric amounts of potentially toxic reagents.Catalytic amounts of reagents, use of biocatalysts or heterogeneous catalysts. mdpi.com
Energy Input Multiple heating and cooling cycles over several steps.Potentially room temperature or microwave-assisted for shorter reaction times. researchgate.net
Atom Economy Lower, due to the use of protecting groups that are removed.Higher, as more atoms from the reactants are incorporated into the final product.
Waste Generation Significant solvent and reagent waste from multiple steps and purifications.Reduced waste streams due to fewer steps and recyclable catalysts.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid de novo design of molecules with optimized properties. frontiersin.orgresearchgate.net These computational tools can be harnessed to explore the vast chemical space around the this compound scaffold.

Generative AI models, such as variational autoencoders or generative adversarial networks, can be trained on large datasets of known bioactive molecules containing the piperazine motif. frontiersin.org These trained models can then generate novel molecular structures that retain the core scaffold but feature optimized substituents predicted to enhance target affinity, selectivity, or pharmacokinetic properties. springernature.com ML algorithms can also predict key parameters like solubility, toxicity, and metabolic stability, allowing for the in silico filtering of candidates before committing to costly and time-consuming chemical synthesis. nih.govnih.gov This iterative design-make-test-analyze cycle can be significantly accelerated through AI integration. frontiersin.org

Potential AI/ML Workflow:

Data Curation: Compile a dataset of known piperazine-containing compounds with associated bioactivity and property data.

Model Training: Train a generative deep learning model on the chemical structures and a predictive ML model on the property data. nih.gov

Molecule Generation: Use the generative model to create thousands of novel virtual analogues of this compound.

In Silico Screening: Employ the predictive model to score the generated molecules based on a desired target product profile (e.g., high potency, low toxicity).

Candidate Selection: Prioritize a small, diverse set of the highest-scoring virtual compounds for chemical synthesis and experimental validation.

High-Throughput Synthesis and Screening Methodologies for Derivative Discovery

To fully explore the structure-activity relationships (SAR) around the this compound core, high-throughput synthesis and screening methods are essential. Combinatorial chemistry, often performed on a solid support or in microtiter plates, allows for the rapid generation of large libraries of related compounds. 5z.com

The title compound possesses multiple points of diversification suitable for library synthesis:

R¹ (Aldehyde): The aldehyde can be converted to a wide range of functional groups via reactions like reductive amination, Wittig olefination, or addition of organometallic reagents.

R² (Piperazine N-H): The secondary amine of the N-methylglycyl moiety is a key site for modification through acylation, sulfonylation, or alkylation.

R³ (Piperazine Ring): As discussed in section 7.1, C-H functionalization could provide another axis for diversification directly on the carbon skeleton.

A hypothetical library design is outlined in the table below.

Scaffold CoreR¹ (Derived from Aldehyde)R² (Amine Substitution)R³ (Ring Position)
4-(N-methylglycyl)piperazine--CH₂-NH-Aryl¹-CO-Alkyl¹-H
4-(N-methylglycyl)piperazine--CH₂-NH-Heterocycle¹-SO₂-Aryl²-H
4-(N-methylglycyl)piperazine--CH=CH-CO₂Et-CO-Alkyl²-Aryl³ (via C-H functionalization)
4-(N-methylglycyl)piperazine--CH(OH)-Aryl¹-SO₂-Heterocycle²-Alkyl⁴ (via C-H functionalization)

By systematically varying these substituents using automated or parallel synthesis techniques, a library of thousands of discrete compounds can be produced efficiently for biological screening, rapidly mapping the SAR landscape. 5z.com

Conceptual Design of Next-Generation Chemical Scaffolds and Functional Materials

The this compound structure can serve as more than just a template for simple derivative synthesis; it can be a foundational building block for entirely new chemical scaffolds and functional materials. The inherent reactivity of its functional groups allows for its incorporation into more complex and rigid three-dimensional structures.

For example, the aldehyde and the secondary amine could participate in intramolecular cyclization or multicomponent reactions to form novel fused or bridged heterocyclic systems. Such transformations would convert the relatively flexible piperazine scaffold into a more conformationally constrained structure, which can be advantageous for achieving high target selectivity and potency in drug design. tandfonline.com

Beyond medicine, piperazine derivatives are used in the development of metal-organic frameworks (MOFs) and catalysts. rsc.org The two nitrogen atoms of the piperazine ring and the additional donor atoms in the N-methylglycyl sidechain make this compound an interesting candidate as a ligand for creating novel coordination polymers or functional materials with unique catalytic or gas-adsorption properties.

Advanced Spectroscopic and Microscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in situ monitoring techniques provide a real-time window into the reacting vessel, eliminating the need for offline sampling and analysis. spectroscopyonline.commt.com

Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. researchgate.netmt.com By tracking the characteristic vibrational frequencies of key functional groups, researchers can monitor the consumption of reactants, the formation of products, and the appearance of intermediates in real time. mt.com This data is invaluable for optimizing reaction conditions (e.g., temperature, reagent addition rate) to maximize yield and minimize impurity formation.

The table below maps the key functional groups of the title compound to potential spectroscopic handles for in situ monitoring.

Functional GroupSpectroscopic TechniqueCharacteristic Signal (Approximate)Information Gained
Aldehyde (C=O)FTIR Spectroscopy1700-1720 cm⁻¹Rate of aldehyde consumption in subsequent reactions.
Amide (C=O)FTIR Spectroscopy1650-1680 cm⁻¹Monitoring the integrity of the glycyl moiety during reactions.
Amine (N-H)FTIR Spectroscopy3300-3500 cm⁻¹Tracking reactions involving the secondary amine, such as acylation.
Imine (C=N)Raman Spectroscopy1640-1690 cm⁻¹Detection of transient imine intermediates formed during reductive amination. researchgate.net

This real-time analytical data enables more efficient process development and ensures the robust and safe scale-up of chemical syntheses. mt.commt.com

Q & A

What are the optimal synthetic routes for 4-(N-methylglycyl)piperazine-1-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic displacement : Reacting a brominated precursor (e.g., 4-bromo-piperazine derivatives) with N-methylglycine under basic conditions (e.g., NaH/DMF) to introduce the glycyl moiety .
  • Aldehyde introduction : Piperazine-1-carbaldehyde derivatives can be synthesized using DMF as a solvent and NaH as a base, followed by purification via column chromatography (e.g., compound 14 in Scheme 1 of ) .
  • Optimization : Key parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (1:1.5 for amine:aldehyde), and inert atmospheres to prevent oxidation .

How can researchers characterize the structural and purity profile of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm the presence of the aldehyde proton (δ 9.5–10.5 ppm) and piperazine/glycyl backbone signals (e.g., δ 3.0–4.0 ppm for methylene groups) .
  • LC/MS (ESI-MS) : Validate molecular weight (e.g., m/z = [M+H]+) and detect impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration determination, if crystallizable .
  • Thermal analysis (TGA/DSC) : Assess stability and decomposition temperatures .

What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

  • Kinetic assays : Measure inhibition constants (Ki) using recombinant enzymes (e.g., AKR1C isoforms) and spectrophotometric detection of NADPH depletion .
  • Selectivity profiling : Compare Ki values across related enzymes (e.g., AKR1C1 vs. AKR1C3) to identify isoform-specific effects .
  • Docking studies : Use software like AutoDock to model interactions between the aldehyde group and catalytic residues (e.g., Tyr55 in AKR1C3) .

How should stability and storage conditions be managed for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation .
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) and avoid prolonged exposure to light/moisture .
  • Stability tests : Monitor degradation via HPLC at intervals (0, 1, 3 months) under varying pH and temperature conditions .

How do structural modifications to the piperazine-carbaldehyde scaffold influence biological activity?

Answer:
Advanced structure-activity relationship (SAR) studies reveal:

  • Aldehyde group : Critical for covalent binding to catalytic lysine residues in enzymes (e.g., AKR1C3) .
  • N-methylglycyl substitution : Enhances solubility and modulates steric hindrance, affecting substrate access .
  • Comparative analysis : Replace the glycyl group with bulkier moieties (e.g., naphthoyl) to study selectivity shifts (e.g., compound 23 in ) .

How can contradictory data on enzyme inhibition potency be resolved?

Answer:

  • Assay standardization : Ensure consistent substrate concentrations, pH, and temperature across studies .
  • Orthogonal validation : Confirm results using alternative methods (e.g., isothermal titration calorimetry vs. kinetic assays) .
  • Meta-analysis : Compare datasets from multiple labs to identify outliers (e.g., Ki discrepancies due to enzyme batch variability) .

What computational tools are recommended for designing derivatives of this compound?

Answer:

  • Retrosynthesis tools : Use AI-driven platforms (e.g., BenchChem’s retrosynthesis planner) to predict feasible routes .
  • Molecular dynamics simulations : Study binding stability with enzymes (e.g., GROMACS for AKR1C3) .
  • ADMET prediction : Software like SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-methylglycyl)piperazine-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(N-methylglycyl)piperazine-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.